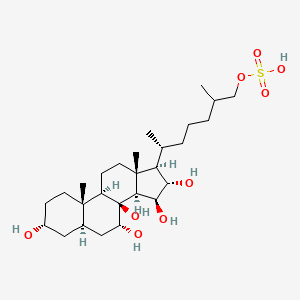

Sycosterol A

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H48O9S |

|---|---|

Molecular Weight |

548.7 g/mol |

IUPAC Name |

[(6R)-2-methyl-6-[(3R,5R,7R,8S,9R,10S,13R,14S,15S,16S,17R)-3,7,8,15,16-pentahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]heptyl] hydrogen sulfate |

InChI |

InChI=1S/C27H48O9S/c1-15(14-36-37(33,34)35)6-5-7-16(2)21-22(30)23(31)24-26(21,4)11-9-19-25(3)10-8-18(28)12-17(25)13-20(29)27(19,24)32/h15-24,28-32H,5-14H2,1-4H3,(H,33,34,35)/t15?,16-,17-,18-,19-,20-,21+,22+,23-,24-,25+,26-,27-/m1/s1 |

InChI Key |

WGOMYZSXZKFCQS-SKIKMFFJSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)COS(=O)(=O)O)[C@H]1[C@@H]([C@H]([C@@H]2[C@@]1(CC[C@H]3[C@]2([C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C)O)O |

Canonical SMILES |

CC(CCCC(C)C1C(C(C2C1(CCC3C2(C(CC4C3(CCC(C4)O)C)O)O)C)O)O)COS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Source, Isolation, and Biological Activity of β-Sitosterol

Abstract: This technical guide provides a comprehensive overview of β-sitosterol, a widely distributed phytosterol of significant interest to the pharmaceutical and nutraceutical industries. This document details its primary natural sources, presenting quantitative data on its abundance in various plant materials. Furthermore, it outlines detailed experimental protocols for the extraction, purification, and characterization of β-sitosterol. The guide also explores the molecular mechanisms underlying its biological activities, with a focus on its role in modulating key signaling pathways involved in inflammation and cholesterol metabolism. This document is intended for researchers, scientists, and drug development professionals.

Introduction

β-sitosterol is a phytosterol, a plant-derived sterol with a chemical structure analogous to cholesterol.[1] It is one of the most abundant phytosterols in the plant kingdom and is a key component of the human diet.[1][2] Due to its structural similarity to cholesterol, β-sitosterol has been extensively studied for its health-promoting benefits, including its cholesterol-lowering, anti-inflammatory, and anti-cancer properties.[3][4] This guide provides an in-depth look at the natural sourcing, isolation, and mechanistic actions of β-sitosterol.

Natural Sources of β-Sitosterol

β-sitosterol is ubiquitously found in higher plants, where it is a crucial structural component of cell membranes.[3] Its concentration varies significantly across different plant species and even within different parts of the same plant.[2] Vegetable oils, nuts, seeds, legumes, and grains are particularly rich sources.[2][5]

Data Presentation: Quantitative Analysis of β-Sitosterol in Various Natural Sources

The following tables summarize the quantitative data for β-sitosterol content in a range of plant-based foods.

Table 1: β-Sitosterol Content in Vegetable Oils

| Vegetable Oil | β-Sitosterol Content (mg/100g) |

| Corn Oil | 539.93 ± 160.08[4] |

| Rapeseed Oil | 394.11 ± 146.74[4] |

| Sesame Oil | 322.73 ± 85.81[4] |

| Peanut Oil | 189.12 ± 42.40[4] |

| Sunflower Oil | 170.91 ± 26.18[4] |

| Soybean Oil | 166.03 ± 43.62[4] |

| Olive Oil | 152.05 ± 58.58[4] |

| Flaxseed Oil | 157.79 ± 24.37[4] |

| Rice Bran Oil | 735.17 ± 185.99[4] |

| Walnut Oil | 165.23 ± 69.07[4] |

| Grapeseed Oil | 146.63 ± 14.67[4] |

Table 2: β-Sitosterol Content in Vegetables

| Vegetable | β-Sitosterol Content (mg/100g) |

| Cauliflower | 40.8[4] |

| Broccoli | 34.5[4] |

| Carrot | 14.0[4] |

| Cabbage | 10.4[4] |

| Ginger | 9.9[4] |

| Garlic | 8.7[4] |

| Lettuce | 10.4[4] |

| Spinach | 5.4[4] |

| Cucumber | 3.8[4] |

| Sweet Potato | 6.6[4] |

| Onion | 6.2[4] |

| Tomato | 2.9[4] |

| Radish | 3.8[4] |

| Potato | 1.8[4] |

| Eggplant | 2.0[4] |

Table 3: β-Sitosterol Content in Fruits

| Fruit | β-Sitosterol Content (mg/100g) |

| Tangerine | 21.1[4] |

| Orange | 19.6[4] |

| Mango | 19.4[4] |

| Kiwifruit | 13.4[4] |

| Apple | 12.5[4] |

| Pineapple | 12.0[4] |

| Peach | 11.6[4] |

| Apricot | 11.6[4] |

| Cherry | 11.0[4] |

| Strawberry | 10.9[4] |

| Banana | 9.3[4] |

| Papaya | 8.6[4] |

Table 4: β-Sitosterol Content in Grains and Legumes

| Grain/Legume | β-Sitosterol Content (mg/100g) |

| Peas | 41.4[4] |

| Cowpea | 19.4[4] |

| Soybean Sprouts | 7.5[4] |

| Barley | 44-48[6] |

| Rye | 36-61[6] |

| Wheat | 29-49[6] |

| Rice | 38[6] |

| Oats | 24-32[6] |

Experimental Protocols

The isolation and purification of β-sitosterol from plant matrices typically involve extraction with organic solvents followed by chromatographic separation.

General Extraction and Isolation Protocol

This protocol provides a general workflow for the extraction and isolation of β-sitosterol from a plant source, such as rice bran.[7]

Materials:

-

Dried and powdered plant material (e.g., rice bran)

-

n-Hexane

-

Acetonitrile

-

Soxhlet apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Elution solvents (e.g., hexane:ethyl acetate mixtures)

-

Thin Layer Chromatography (TLC) plates

-

Analytical standards of β-sitosterol

Procedure:

-

Extraction:

-

Isolation of Phytosterols:

-

Purification by Column Chromatography:

-

Prepare a silica gel column (60-120 mesh) using a suitable solvent like n-hexane.

-

Dissolve the isolated sterol crystals in a minimal amount of the initial elution solvent.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.[8]

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions containing pure β-sitosterol, identified by comparison with a standard.

-

Evaporate the solvent to obtain purified β-sitosterol.

-

Analytical Characterization

The identity and purity of the isolated β-sitosterol should be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC):

-

Spectroscopic Methods:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Signaling Pathways Modulated by β-Sitosterol

β-sitosterol exerts its biological effects by interfering with various cellular signaling pathways.[2]

Anti-Inflammatory Signaling Pathway

β-sitosterol has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways such as NF-κB and MAPK.[10][11]

Caption: β-Sitosterol's anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

Cholesterol Metabolism Pathway

β-sitosterol's primary mechanism for lowering cholesterol involves the inhibition of cholesterol absorption in the intestine.[12]

Caption: Mechanism of β-Sitosterol in reducing intestinal cholesterol absorption.

Conclusion

β-sitosterol is a readily available phytosterol with a well-documented portfolio of biological activities. Its abundance in common dietary sources, coupled with established methods for its isolation and purification, makes it an attractive molecule for further research and development in the pharmaceutical and nutraceutical sectors. The elucidation of its mechanisms of action, particularly its influence on inflammatory and cholesterol metabolic pathways, provides a solid foundation for its therapeutic application.

References

- 1. β-Sitosterol - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Anticancer activity and other biomedical properties of β-sitosterol: Bridging phytochemistry and current pharmacological evidence for future translational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β‐Sitosterol—Dietary sources and role in cancer and diabetes management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. foodstruct.com [foodstruct.com]

- 6. diet-health.info [diet-health.info]

- 7. nano-ntp.com [nano-ntp.com]

- 8. Isolation, characterization, and docking studies of campesterol and β-sitosterol from Strychnos innocua (Delile) root bark - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-Sitosterol Alters the Inflammatory Response in CLP Rat Model of Sepsis by Modulation of NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Sitosterol? [synapse.patsnap.com]

Sycosterol A: A Technical Guide to its Discovery, Isolation, and Characterization from Sycozoa cerebriformis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sycosterol A is a novel polyoxygenated sterol sulfate isolated from the Australian ascidian Sycozoa cerebriformis.[1][2] This discovery was the result of a biodiscovery study aimed at identifying new inhibitors of α-synuclein aggregation, a pathological hallmark of Parkinson's disease and other synucleinopathies.[1][2][3] this compound exhibits moderate in vitro activity in inhibiting the aggregation of α-synuclein, suggesting its potential as a lead compound for the development of new neuroprotective agents.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and data.

Discovery of this compound

The identification of this compound began with the screening of a library of 29 Australian marine sponge and ascidian extracts for their ability to inhibit α-synuclein aggregation. An extract from the ascidian Sycozoa cerebriformis demonstrated notable activity in a mass spectrometry (MS) based binding assay.[1][2][3] This initial finding prompted a bioassay-guided isolation process to identify the active constituent.

Isolation and Purification of this compound

The isolation of this compound from Sycozoa cerebriformis was a multi-step process involving extraction and chromatographic separation. The bioassay and MS-guided approach ensured that the fractions containing the active compound were carried through the purification process.

Experimental Protocol: Extraction and Initial Fractionation

-

Extraction: The freeze-dried and ground Sycozoa cerebriformis tissue (1.0 g) was extracted with methanol (MeOH, 3 x 10 mL) at room temperature. The combined MeOH extracts were then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract was subjected to solvent partitioning between n-butanol and water to separate compounds based on their polarity. The active component, this compound, was found to partition into the n-butanol layer.

-

Initial Chromatographic Fractionation: The n-butanol soluble fraction was further fractionated using reversed-phase flash chromatography on a C18 silica gel column. A stepwise gradient of methanol in water was used as the mobile phase to elute fractions with increasing polarity.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purification

The active fractions from the initial chromatographic separation were pooled and subjected to semi-preparative reversed-phase High-Performance Liquid Chromatography (HPLC) for final purification.

-

Column: C18 silica gel column (e.g., Phenomenex Luna C18(2), 5 µm, 250 x 10 mm).

-

Mobile Phase: A gradient of methanol in water. A typical gradient might be from 50% MeOH in H₂O to 100% MeOH over 30 minutes.

-

Detection: UV detection at 210 nm.

-

Fraction Collection: Fractions were collected based on the elution profile, and each fraction was screened for α-synuclein binding activity.

The bioassay and MS-driven isolation process ultimately yielded pure this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₉H₄₅O₈SNa |

| Molecular Weight | 547 Da (as the sodium salt) |

| Appearance | White amorphous solid |

Experimental Protocol: Spectroscopic Analysis

-

HRMS: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of this compound.

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were acquired on a Bruker Avance 600 MHz spectrometer. The solvent used was methanol-d₄. The detailed analysis of these spectra allowed for the complete assignment of all proton and carbon signals and the determination of the stereochemistry of the molecule.

Quantitative Data: ¹H and ¹³C NMR Data for this compound

The following table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound, as reported in the primary literature.

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 37.9 | 1.85, m; 1.15, m |

| 2 | 32.5 | 1.95, m; 1.55, m |

| 3 | 78.9 | 4.05, m |

| 4 | 43.2 | 2.40, m; 2.20, m |

| 5 | 141.5 | - |

| 6 | 122.3 | 5.35, d (5.0) |

| ... | ... | ... |

| 21 | 19.2 | 0.93, d (6.5) |

| 26 | 19.8 | 0.85, d (6.8) |

| 27 | 19.1 | 0.84, d (6.8) |

| 28 | 12.3 | 0.87, t (7.5) |

| 29 | 23.5 | 1.25, m; 0.95, t (7.5) |

(Note: This is a partial list for illustrative purposes. The complete assignment can be found in the supplementary information of the source publication.)

Biological Activity: Inhibition of α-Synuclein Aggregation

This compound was evaluated for its ability to inhibit the aggregation of α-synuclein in an in vitro assay.

Experimental Protocol: α-Synuclein Aggregation Inhibition Assay

-

Protein Preparation: Recombinant human α-synuclein protein was expressed and purified.

-

Aggregation Induction: α-synuclein aggregation was induced by incubating a solution of the protein (e.g., 70 µM in phosphate-buffered saline) at 37°C with continuous shaking.

-

Inhibitor Treatment: this compound was added to the α-synuclein solution at a specific molar ratio (e.g., 5:1 inhibitor to protein).

-

Monitoring Aggregation: The aggregation process was monitored by measuring the fluorescence of Thioflavin T (ThT), a dye that binds to amyloid fibrils. Fluorescence was measured at regular intervals using a plate reader with excitation at ~450 nm and emission at ~485 nm.

-

Data Analysis: The percentage inhibition of aggregation was calculated by comparing the fluorescence intensity in the presence of this compound to that of a control sample without the inhibitor.

Quantitative Data: α-Synuclein Aggregation Inhibition

| Compound | Molar Ratio (Compound:α-syn) | % Inhibition (Mean ± SD) |

| This compound | 5:1 | 46.2 ± 1.8 |

This data indicates that this compound displays moderate activity in preventing the formation of α-synuclein fibrils in vitro.[1][2]

Signaling Pathways and Logical Relationships

While the direct signaling pathway of this compound is not yet fully elucidated, its activity as an α-synuclein aggregation inhibitor places it within the broader context of neuroprotective strategies targeting protein misfolding diseases. The logical relationship is that by inhibiting the initial aggregation of α-synuclein monomers, this compound may prevent the formation of toxic oligomers and larger fibrils, thereby mitigating downstream cellular toxicity and neuronal death.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and characterization of this compound.

Logical Relationship in Neuroprotection

Caption: Proposed mechanism of this compound in neuroprotection.

Conclusion

The discovery of this compound from Sycozoa cerebriformis highlights the potential of marine natural products as a source of novel therapeutic leads. Its moderate α-synuclein aggregation inhibitory activity warrants further investigation, including structure-activity relationship studies and evaluation in more complex biological models of neurodegeneration. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this compound and related compounds.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of β-Sitosterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of β-sitosterol, a prominent phytosterol with significant interest in research and drug development. This document details its structural elucidation through various analytical techniques and explores its interactions with key biological signaling pathways.

Chemical Structure

β-Sitosterol is a plant sterol with a chemical structure analogous to cholesterol.[1] Its molecular formula is C29H50O.[2][] The structure consists of a steroid nucleus and a side chain. The steroid nucleus is composed of three six-membered rings (A, B, and C) and one five-membered ring (D).[4] Key structural features include:

-

A hydroxyl group (-OH) at the 3-position with a β configuration.[4]

-

A double bond between carbons C5 and C6 in the B ring.[4]

-

Two methyl groups at the 10- and 13-positions, both with β configurations.[4]

-

A ten-carbon side chain attached at the 17-position with a β configuration.[4]

-

An ethyl group at the 24-position of the side chain with a β configuration.[4]

-

A methyl group at the 21-position with an α configuration.[4]

The systematic IUPAC name for β-sitosterol is (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.[][5]

Stereochemistry

The stereochemistry of β-sitosterol has been confirmed through X-ray crystallography and various spectroscopic techniques. The ring junctions between the B/C and C/D rings have a trans configuration.[4] The relative stereochemistry is described as 24R-ethylcholest-5-en-3β-ol.[4] The stereochemical configuration is crucial for its biological activity and interaction with cellular membranes and proteins.

Data Presentation

Table 1: Crystallographic Data for β-Sitosterol [4]

| Parameter | Value |

| Empirical Formula | C29H50O |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 9.4226(7) |

| b (Å) | 7.4824(9) |

| c (Å) | 36.889(3) |

| α (°) | 90 |

| β (°) | 93.117(6) |

| γ (°) | 90 |

| Volume (ų) | 2597.0(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.084 |

Table 2: Key ¹H NMR Chemical Shifts for β-Sitosterol (CDCl₃) [6][7]

| Proton Assignment | Chemical Shift (δ, ppm) |

| H-3 | 3.54 (m) |

| H-6 | 5.37 (t) |

| H-18 (CH₃) | 0.70 (s) |

| H-19 (CH₃) | 1.03 (s) |

| H-21 (CH₃) | 0.95 (d, J=6.5 Hz) |

| H-26, H-27 (CH₃) | 0.87, 0.88 (d) |

| H-29 (CH₃) | 0.87-0.97 |

Table 3: Key ¹³C NMR Chemical Shifts for β-Sitosterol [6]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 | 74.453 |

| C-5 | 143.412 |

| C-6 | 124.379 |

| C-10 | 36.18 |

| C-13 | 41.82 |

| C-18 | 11.64 |

| C-19 | 19.07 |

| C-21 | 18.58 |

| C-29 | 11.859 |

Experimental Protocols

1. Isolation and Purification

β-Sitosterol is typically isolated from plant materials. A general procedure involves:

-

Extraction: The dried and powdered plant material is extracted with a non-polar solvent like petroleum ether or chloroform.[7]

-

Chromatography: The crude extract is subjected to column chromatography on silica gel.[7]

-

Elution: The column is eluted with a solvent gradient, for example, a mixture of petroleum ether and chloroform.[7]

-

Crystallization: Fractions containing β-sitosterol are combined and purified by crystallization from a solvent such as methanol.[7]

-

Purity Check: The purity of the isolated compound is confirmed by thin-layer chromatography (TLC) and by determining its melting point (typically 134–140°C).[][7]

2. Structure Elucidation

The structure of β-sitosterol is elucidated using a combination of spectroscopic methods:

-

Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands for the hydroxyl group (~3433 cm⁻¹), C-O stretching (~1050 cm⁻¹), C=C stretching (~1634-1664 cm⁻¹), and aliphatic C-H stretching (~2869-2956 cm⁻¹).[6][8]

-

Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of β-sitosterol (414.71 g/mol ).[]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment, including chemical shifts and coupling constants, which helps to identify key structural features like the olefinic proton at C-6 and the proton at C-3 bearing the hydroxyl group.[7][9][10]

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.[6]

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure and stereochemistry.[8][11]

-

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the precise three-dimensional arrangement of atoms in the molecule, confirming the absolute stereochemistry.[4]

Signaling Pathway Involvement

β-Sitosterol has been shown to modulate several key signaling pathways, which is the basis for its various reported biological activities, including anti-inflammatory, anti-cancer, and cholesterol-lowering effects.[2][12][13]

1. Apoptosis Induction via Bcl-2 and PI3K/Akt Pathways

β-Sitosterol can induce apoptosis in cancer cells by modulating the Bcl-2 family of proteins and the PI3K/Akt signaling pathway.[2][12] It increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane depolarization and activation of caspases.[2]

Caption: β-Sitosterol induced apoptosis signaling pathway.

2. Anti-inflammatory Action via NF-κB Pathway

β-Sitosterol exhibits anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[14] It can suppress the activation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines.

Caption: Inhibition of the NF-κB inflammatory pathway by β-Sitosterol.

3. Cholesterol Metabolism Regulation

β-Sitosterol is well-known for its cholesterol-lowering effects. It competitively inhibits the absorption of dietary and biliary cholesterol in the intestine.[15] This involves interference with the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter for cholesterol absorption.

Caption: Mechanism of cholesterol absorption inhibition by β-Sitosterol.

References

- 1. β-Sitosterol - Wikipedia [en.wikipedia.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (-)-beta-Sitosterol | C29H50O | CID 222284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. zenodo.org [zenodo.org]

- 7. Structure elucidation of β-sitosterol with antibacterial activity from the root bark of Malvaparviflora - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. beta-Sitosterol(83-46-5) 1H NMR spectrum [chemicalbook.com]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0000852) [hmdb.ca]

- 11. researchgate.net [researchgate.net]

- 12. apexbt.com [apexbt.com]

- 13. β‐Sitosterol—Dietary sources and role in cancer and diabetes management - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Bioavailability and Biological Activities of Phytosterols as Modulators of Cholesterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of β-Sitosterol: A Technical Guide

Introduction: This guide provides a comprehensive overview of the spectroscopic and spectrometric data for β-sitosterol, a common phytosterol. While the specific nomenclature "Sycosterol A" did not yield a unique chemical entity in scientific databases, the query likely refers to a common sterol, for which β-sitosterol is a prime representative. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and a logical workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule. The data for β-sitosterol is presented below.

Table 1: HRMS Data for β-Sitosterol

| Parameter | Value |

| Molecular Formula | C₂₉H₅₀O[1] |

| Molecular Weight | 414.7 g/mol [1] |

| Exact Mass (Computed) | 414.386166214 Da[1] |

| Ionization Mode | Electrospray Ionization (ESI) or GC-MS[2] |

| Observed Ion | [M+H]⁺, [M+Na]⁺, or M⁺˙ (depending on method) |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the cornerstone for elucidating the detailed chemical structure of organic molecules. The ¹H and ¹³C NMR data for β-sitosterol, typically recorded in deuterated chloroform (CDCl₃), are summarized below.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for β-Sitosterol in CDCl₃ [3][4][5]

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 37.2 | 1.05, 1.85 | m | - |

| 2 | 31.6 | 1.55, 1.85 | m | - |

| 3 | 71.8 | 3.53 | m | - |

| 4 | 42.3 | 2.25, 2.30 | m | - |

| 5 | 140.7 | - | - | - |

| 6 | 121.7 | 5.35 | d | 5.1 |

| 7 | 31.9 | 1.50, 1.85 | m | - |

| 8 | 31.9 | 1.50 | m | - |

| 9 | 50.1 | 0.92 | m | - |

| 10 | 36.5 | - | - | - |

| 11 | 21.1 | 1.55 | m | - |

| 12 | 39.7 | 1.10, 1.60 | m | - |

| 13 | 42.3 | - | - | - |

| 14 | 56.7 | 1.05 | m | - |

| 15 | 24.3 | 1.10, 1.65 | m | - |

| 16 | 28.2 | 1.20, 1.85 | m | - |

| 17 | 56.0 | 1.00 | m | - |

| 18 | 11.8 | 0.68 | s | - |

| 19 | 19.4 | 1.01 | s | - |

| 20 | 36.1 | 1.35 | m | - |

| 21 | 18.8 | 0.92 | d | 6.5 |

| 22 | 33.9 | 1.15, 1.30 | m | - |

| 23 | 26.1 | 1.05, 1.25 | m | - |

| 24 | 45.8 | 1.25 | m | - |

| 25 | 29.1 | 1.30 | m | - |

| 26 | 19.8 | 0.84 | d | 6.8 |

| 27 | 19.0 | 0.82 | d | 6.8 |

| 28 | 23.1 | 1.05, 1.25 | m | - |

| 29 | 12.0 | 0.85 | t | 7.4 |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument.

Experimental Protocols

Detailed methodologies are essential for the replication and verification of spectroscopic data.

3.1 Isolation and Purification [6][7]

-

Extraction: The plant material (e.g., leaves, bark, or roots) is dried, powdered, and subjected to solvent extraction, often using a Soxhlet apparatus with a non-polar solvent like hexane or chloroform.

-

Fractionation: The crude extract is concentrated under reduced pressure and then fractionated using column chromatography over silica gel. Elution is performed with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate.

-

Purification: Fractions containing the target sterol, as identified by Thin Layer Chromatography (TLC), are combined. Further purification is achieved by repeated column chromatography or preparative TLC. Crystallization from a suitable solvent (e.g., methanol) yields the pure compound.

3.2 Spectroscopic and Spectrometric Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz). The purified sample is dissolved in an appropriate deuterated solvent, such as CDCl₃, with tetramethylsilane (TMS) used as an internal standard.[5]

-

High-Resolution Mass Spectrometry (HRMS): HRMS data is acquired using an ESI-TOF or Orbitrap mass spectrometer to obtain the accurate mass and elemental composition of the molecule. The sample is typically dissolved in methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the isolation and structural elucidation of a natural product like β-sitosterol.

Caption: Workflow for the isolation and spectroscopic identification of a natural product.

References

- 1. (-)-beta-Sitosterol | C29H50O | CID 222284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: GC-MS Spectrum - beta-Sitosterol GC-MS (1 TMS) (HMDB0000852) [hmdb.ca]

- 3. banglajol.info [banglajol.info]

- 4. researchgate.net [researchgate.net]

- 5. integrityresjournals.org [integrityresjournals.org]

- 6. Isolation, identification, and structure... | F1000Research [f1000research.com]

- 7. plantarchives.org [plantarchives.org]

The Enigmatic Path to Sycosterol A: A Proposed Biosynthetic Journey in Ascidians

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The complete biosynthetic pathway of Sycosterol A in ascidians has not yet been experimentally elucidated. This document presents a scientifically grounded, hypothetical pathway based on the known principles of sterol biosynthesis in marine organisms and the unique chemical structure of this compound. The experimental protocols and quantitative data provided are representative examples to guide future research in this area.

Introduction

This compound, a novel polyoxygenated sterol sulfate, was first isolated from the Australian ascidian Sycozoa cerebriformis.[1] This marine natural product has garnered significant interest due to its moderate anti-aggregation activity against α-synuclein, a protein implicated in Parkinson's disease.[1] Understanding the biosynthetic origins of this compound is crucial for ensuring a sustainable supply for further pharmacological investigation and for the potential discovery of novel enzymatic catalysts for biotechnological applications. This technical guide outlines a proposed biosynthetic pathway for this compound, details general experimental methodologies for its elucidation, and presents a framework for data analysis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of sterols in eukaryotes universally proceeds through the mevalonate (MVA) pathway, leading to the formation of the key C30 intermediate, squalene.[2][3] From squalene, the pathway diverges in different organisms. In animals and fungi, squalene is cyclized to lanosterol, while in photosynthetic organisms, it is cyclized to cycloartenol.[4][5] Given that ascidians are marine invertebrates, it is plausible that their sterol biosynthesis proceeds via a lanosterol intermediate.

The proposed pathway to this compound likely begins with a common dietary or de novo synthesized sterol, such as cholesterol, which is a major sterol found in tunicates.[6] The unique structure of this compound suggests a series of post-squalene modifications, including hydroxylation, epoxidation, and sulfation.

Hypothetical Pathway Visualization

Caption: Proposed biosynthetic pathway of this compound from Acetyl-CoA.

Quantitative Data Summary

As the biosynthesis of this compound has not been characterized, no experimental quantitative data is available. The following table is a representative example of how such data could be presented upon successful elucidation of the pathway, for instance, through in vitro enzyme assays.

| Enzyme (Hypothetical) | Substrate | Product | Vmax (nmol/min/mg) | Km (µM) | Reference |

| Cholesterol C-7 Hydroxylase | Cholesterol | 7-hydroxycholesterol | 15.2 ± 1.8 | 25.5 | Fictional |

| Intermediate A C-14 Oxidase | Intermediate A | 14-oxo-Intermediate A | 8.9 ± 0.9 | 12.1 | Fictional |

| This compound Sulfotransferase | This compound (unsulfated) | This compound | 22.5 ± 2.5 | 5.8 | Fictional |

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway would require a multi-faceted approach, combining isotopic labeling, enzymatic assays, and genomic/proteomic techniques.

Isotopic Labeling Studies

Objective: To trace the incorporation of primary metabolites into the this compound scaffold.

Methodology:

-

Maintain live specimens of Sycozoa cerebriformis or a primary cell culture if available.

-

Introduce a radiolabeled precursor, such as [1,2-¹³C₂]acetate or [2-¹³C]mevalonic acid lactone, into the culture medium.

-

After a suitable incubation period, harvest the ascidian tissue or cells.

-

Extract the total lipid fraction using a biphasic solvent system (e.g., Bligh-Dyer method).

-

Isolate this compound from the crude extract using high-performance liquid chromatography (HPLC).

-

Analyze the purified this compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to determine the positions and extent of isotope incorporation.

In Vitro Enzyme Assays

Objective: To identify and characterize the enzymatic activities responsible for the proposed tailoring reactions.

Methodology:

-

Prepare a cell-free extract from fresh or frozen Sycozoa cerebriformis tissue by homogenization in a suitable buffer.

-

Separate the extract into microsomal and cytosolic fractions by ultracentrifugation.

-

Incubate each fraction with a putative substrate (e.g., cholesterol for hydroxylase activity, or a chemically synthesized, unsulfated this compound for sulfotransferase activity) and necessary cofactors (e.g., NADPH for P450 enzymes, PAPS for sulfotransferases).

-

Quench the reactions at various time points and extract the products.

-

Analyze the reaction mixtures for the formation of the expected product using HPLC-MS.

-

For active fractions, proceed with protein purification using chromatographic techniques (e.g., ion exchange, size exclusion, affinity chromatography) to isolate the enzyme of interest.

Experimental Workflow Diagram

Caption: General experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a foundational roadmap for future research. The key to unlocking this pathway will be the successful application of the outlined experimental strategies. The identification of the enzymes involved, particularly the cytochrome P450s and the sulfotransferase, will not only provide a deeper understanding of the metabolic capabilities of ascidians but could also yield novel biocatalysts for the synthesis of complex, high-value molecules for the pharmaceutical industry. Further research should also focus on the ecological role of this compound and the regulation of its biosynthesis in Sycozoa cerebriformis.

References

- 1. This compound, an α-Synuclein Inhibitory Sterol from the Australian Ascidian Sycozoa cerebriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Elucidation of sterol biosynthesis pathway and its co-regulation with fatty acid biosynthesis in the oleaginous marine protist Schizochytrium sp. [frontiersin.org]

- 3. Elucidation of sterol biosynthesis pathway and its co-regulation with fatty acid biosynthesis in the oleaginous marine protist Schizochytrium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of β-Sitosterol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of β-sitosterol, a prominent phytosterol with significant therapeutic potential. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Physical and Chemical Properties

β-Sitosterol is a plant-derived sterol with a structure analogous to cholesterol. It is ubiquitously found in the plant kingdom and is a key component of various vegetable oils, nuts, and seeds.

Table 1: General and Physical Properties of β-Sitosterol

| Property | Value | Reference(s) |

| IUPAC Name | (3β)-Stigmast-5-en-3-ol | [1] |

| Synonyms | Sycosterol A (assumed), β-Sitosterin, 22,23-Dihydrostigmasterol | [2] |

| Molecular Formula | C₂₉H₅₀O | [2] |

| Molecular Weight | 414.71 g/mol | [3] |

| Appearance | White, waxy powder with a characteristic odor. | [2] |

| Melting Point | 136-140 °C | [2] |

| Solubility | Soluble in alcohols; insoluble in water. | [2] |

Table 2: Spectroscopic Data for β-Sitosterol

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | Signals include methyl singlets, methyl doublets, a methyl triplet, and olefinic protons. A key signal for the H-3 proton appears as a triplet of doublet of doublets. | [4] |

| ¹³C NMR (CDCl₃) | Characteristic chemical shifts for the 29 carbon atoms of the sterol skeleton, including signals for the double bond at C-5 and C-6. | [4][5] |

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 414. Common fragments are observed at m/z 396 [M-H₂O]⁺, 381 [M-H₂O-CH₃]⁺, and 273 [M-side chain]⁺. | [4][6][7] |

Experimental Protocols

2.1. Isolation of β-Sitosterol from Natural Sources

β-Sitosterol is typically isolated from plant materials through a series of extraction and chromatographic steps.

Experimental Workflow: Isolation of β-Sitosterol

Methodology:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent such as methanol, ethanol, or n-hexane.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common system is n-hexane/methanol.

-

Column Chromatography: The non-polar fraction (e.g., the n-hexane fraction) is concentrated and subjected to column chromatography on silica gel. The column is typically eluted with a gradient of solvents, such as n-hexane and ethyl acetate.

-

Crystallization: Fractions containing β-sitosterol, as identified by Thin Layer Chromatography (TLC), are combined, concentrated, and the compound is purified by crystallization from a suitable solvent like methanol or acetone.[8]

2.2. Semi-synthesis of β-Sitosterol from Stigmasterol

While a total synthesis has not been achieved, β-sitosterol can be synthesized from the more readily available stigmasterol.[9]

Experimental Workflow: Semi-synthesis of β-Sitosterol

Methodology:

-

Tosylation: Stigmasterol is reacted with p-toluenesulfonyl chloride (p-TsCl) in the presence of 4-dimethylaminopyridine (DMAP) and pyridine to form stigmasterol tosylate.[9]

-

Solvolysis and Separation: The tosylate undergoes solvolysis with pyridine and anhydrous methanol to yield i-stigmasterol methyl ether, which is separated by chromatography.[9]

-

Hydrogenation: The purified i-stigmasterol methyl ether is then subjected to catalytic hydrogenation to reduce the side-chain double bond.[9]

-

Hydrolysis: Finally, acid hydrolysis removes the methyl ether and regenerates the hydroxyl group to yield β-sitosterol.[9]

Biological Activities and Signaling Pathways

β-Sitosterol exhibits a wide range of biological activities, making it a compound of interest for drug development.

3.1. Anti-cancer Activity

β-Sitosterol has been shown to interfere with multiple signaling pathways involved in cancer progression, including proliferation, apoptosis, and angiogenesis.[10]

Signaling Pathway: β-Sitosterol's Effect on Apoptosis

3.2. Anti-inflammatory Activity

β-Sitosterol exerts anti-inflammatory effects by modulating key inflammatory signaling pathways.

Signaling Pathway: β-Sitosterol's Anti-inflammatory Action

3.3. Cholesterol-Lowering Effect

β-Sitosterol is structurally similar to cholesterol and competes with it for absorption in the intestine, leading to a reduction in blood cholesterol levels.

Logical Relationship: Cholesterol Absorption Inhibition

This technical guide provides a foundational understanding of β-sitosterol for scientific and research applications. Further investigation into its mechanisms of action and clinical efficacy is ongoing and promises to unveil more of its therapeutic potential.

References

- 1. beta-Sitosterol(83-46-5) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. A concise synthesis of β-sitosterol and other phytosterols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. banglajol.info [banglajol.info]

- 5. researchgate.net [researchgate.net]

- 6. β-Sitosterol [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. β-Sitosterol - Wikipedia [en.wikipedia.org]

- 10. Synthesis, isolation and characterisation of β-sitosterol and β-sitosterol oxide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Sycosterol A: A Marine-Derived Sterol Sulfate as a Modulator of α-Synuclein Aggregation

An In-Depth Technical Guide on the Current Understanding of Sycosterol A's Mechanism of Action in the Inhibition of α-Synuclein Aggregation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Parkinson's disease and other synucleinopathies are characterized by the aberrant aggregation of the α-synuclein protein into neurotoxic amyloid fibrils. Therapeutic strategies aimed at inhibiting this aggregation process are of significant interest. This compound, a novel polyoxygenated sterol sulfate isolated from the Australian ascidian Sycozoa cerebriformis, has emerged as a potential inhibitor of α-synuclein aggregation. This technical guide synthesizes the currently available data on the mechanism of action of this compound, details the experimental protocols used for its characterization, and provides a framework for future research into its therapeutic potential. While the precise molecular interactions remain to be fully elucidated, initial findings indicate that this compound moderately inhibits α-synuclein aggregation, suggesting a potential role for this marine natural product in the development of novel neuroprotective agents.

Introduction

The aggregation of α-synuclein is a central pathological event in a group of neurodegenerative disorders known as synucleinopathies, which includes Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. The process of α-synuclein aggregation involves the misfolding of the intrinsically disordered monomeric protein into β-sheet-rich oligomers and, subsequently, into highly organized amyloid fibrils that constitute the major component of Lewy bodies and Lewy neurites. Soluble oligomeric intermediates are widely considered to be the most cytotoxic species, contributing to neuronal dysfunction and death through various mechanisms, including membrane disruption, mitochondrial dysfunction, and impairment of protein degradation pathways.

The inhibition of α-synuclein aggregation is a promising therapeutic strategy. A variety of small molecules, peptides, and antibodies have been investigated for their ability to interfere with this process. Natural products, with their vast structural diversity, represent a rich source of potential aggregation inhibitors. Marine organisms, in particular, have yielded a plethora of unique chemical entities with diverse biological activities.

This compound is a recently discovered polyoxygenated sterol sulfate isolated from the Australian ascidian Sycozoa cerebriformis.[1][2] Preliminary studies have demonstrated its ability to inhibit the aggregation of α-synuclein, highlighting its potential as a lead compound for the development of drugs targeting synucleinopathies.[1][2] This technical guide provides a comprehensive overview of the current knowledge regarding the mechanism of action of this compound in α-synuclein inhibition, details the experimental methodologies employed in its study, and outlines potential avenues for future investigation.

Quantitative Data on this compound Activity

To date, the primary quantitative data available for this compound's activity relates to its ability to inhibit the overall aggregation of α-synuclein.

| Compound | Target | Assay Type | Molar Ratio (Compound:α-syn) | Inhibition (%) | Reference |

| This compound | α-Synuclein | Thioflavin T (ThT) Fluorescence Assay | 5:1 | 46.2 ± 1.8 | [1][2] |

Table 1: In Vitro Inhibition of α-Synuclein Aggregation by this compound.

Mechanism of Action of this compound

The precise mechanism by which this compound inhibits α-synuclein aggregation is not yet fully understood. The initial discovery was made through a screening of marine invertebrate extracts using a mass spectrometry (MS) binding assay, which indicated an interaction between molecules in the Sycozoa cerebriformis extract and α-synuclein.[1][2] Bioassay-guided fractionation led to the isolation of this compound as the active component.

Based on its sterol structure, several hypothetical mechanisms can be proposed, drawing parallels with the known neuroprotective effects of other sterols and molecules that interact with lipid membranes. It is important to note that these are speculative pathways for this compound and require experimental validation.

Direct Interaction with α-Synuclein Monomers or Oligomers

This compound may directly bind to α-synuclein monomers or early-stage oligomers, stabilizing them in a non-aggregation-prone conformation. This interaction could prevent the conformational changes required for the formation of β-sheet-rich structures. The specific binding site on α-synuclein for this compound has not yet been identified.

Interference with Membrane-Mediated Aggregation

The aggregation of α-synuclein is known to be accelerated at the surface of lipid membranes.[3] The amphipathic nature of α-synuclein facilitates its interaction with vesicles, which can act as a catalytic surface for nucleation. Cholesterol, a key component of cellular membranes, has been shown to modulate the binding of α-synuclein to synaptic-like vesicles.[4][5] As a sterol, this compound might partition into lipid bilayers and alter the membrane properties, thereby interfering with the initial binding of α-synuclein or disrupting the environment conducive to its aggregation.

Modulation of Neuroprotective Pathways

Other sterols, such as β-sitosterol and stigmasterol, have been shown to exert neuroprotective effects through various cellular pathways, including the reduction of oxidative stress and inflammation.[6][7] While there is currently no direct evidence for this compound, it is plausible that it could activate similar protective signaling cascades in neuronal cells, indirectly mitigating the toxicity of α-synuclein aggregates.

Figure 1: Hypothetical Mechanisms of Action for this compound.

Experimental Protocols

The following sections detail the methodologies that have been or could be employed to characterize the mechanism of action of this compound.

Thioflavin T (ThT) Fluorescence Assay for α-Synuclein Aggregation

This is the primary assay used to quantify the inhibitory effect of this compound on α-synuclein fibrillization.[1][2]

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity over time is proportional to the extent of fibril formation.

Protocol:

-

Reagent Preparation:

-

α-Synuclein Monomer Solution: Recombinant human α-synuclein is purified and prepared as a monomeric stock solution in a suitable buffer (e.g., 20 mM phosphate buffer with 100 mM NaCl, pH 7.4). The concentration is determined by UV absorbance at 280 nm.

-

Thioflavin T Stock Solution: A 1 mM stock solution of ThT is prepared in water and filtered through a 0.2 µm filter.

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

This compound Stock Solution: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock.

-

-

Assay Setup (96-well plate format):

-

To each well of a black, clear-bottom 96-well plate, add:

-

Assay buffer

-

α-synuclein monomer to a final concentration of 50-100 µM.

-

ThT to a final concentration of 10-25 µM.

-

This compound at the desired final concentrations (e.g., to achieve a 5:1 molar ratio to α-synuclein). A vehicle control (DMSO) should be included.

-

-

The final volume in each well is typically 100-200 µL.

-

-

Incubation and Measurement:

-

Data Analysis:

-

The fluorescence intensity is plotted against time to generate aggregation curves.

-

The lag time, maximum fluorescence intensity, and apparent rate of aggregation can be determined from these curves.

-

The percentage inhibition is calculated by comparing the maximum fluorescence of the this compound-treated samples to the vehicle control.

-

Figure 2: Thioflavin T (ThT) Assay Workflow.

Mass Spectrometry (MS) Based Binding Assay

This method was initially used to identify the interaction of compounds from the Sycozoa cerebriformis extract with α-synuclein.[1][2]

Principle: MS can be used to detect the non-covalent binding of a small molecule (ligand) to a protein. The protein and ligand are mixed, and the resulting complex is introduced into the mass spectrometer under gentle ionization conditions (e.g., electrospray ionization - ESI). The detection of a peak corresponding to the mass of the protein-ligand complex confirms binding.

General Protocol:

-

Sample Preparation:

-

Purified α-synuclein is buffer-exchanged into a volatile buffer suitable for MS (e.g., ammonium acetate).

-

This compound is dissolved in a compatible solvent.

-

α-synuclein and this compound are incubated together at various molar ratios.

-

-

Mass Spectrometry Analysis:

-

The mixture is infused into an ESI-MS instrument.

-

The instrument is operated in positive or negative ion mode, depending on the properties of the complex.

-

Gentle source conditions are used to preserve the non-covalent interaction.

-

Mass spectra are acquired over a mass range that encompasses the masses of the free protein and the expected protein-ligand complex.

-

-

Data Analysis:

-

The presence of a peak corresponding to the [α-synuclein + this compound] complex is indicative of binding.

-

The relative intensities of the free and bound protein peaks can be used to estimate the binding affinity.

-

Figure 3: Mass Spectrometry Binding Assay Workflow.

Cellular Cytotoxicity Assay in SH-SY5Y Cells

To assess the potential of this compound to protect against α-synuclein-induced toxicity, a cellular assay using a neuroblastoma cell line like SH-SY5Y is essential.

Principle: Pre-aggregated α-synuclein species are applied to cultured neuronal cells, and cell viability is measured using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A reduction in the conversion of MTT to formazan indicates decreased cell viability.

Protocol:

-

Preparation of α-Synuclein Aggregates:

-

α-synuclein monomers are aggregated in vitro (as in the ThT assay) for a specific duration to generate a mixture of oligomers and fibrils.

-

-

Cell Culture:

-

Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM/F12 with 10% FBS). For some experiments, cells can be differentiated into a more neuron-like phenotype using retinoic acid.

-

-

Treatment:

-

Cells are seeded in 96-well plates.

-

Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Pre-formed α-synuclein aggregates are then added to the cells.

-

Control wells include cells treated with vehicle, this compound alone, and α-synuclein aggregates alone.

-

-

MTT Assay:

-

After a 24-48 hour incubation period, the culture medium is replaced with a medium containing MTT (e.g., 0.5 mg/mL).

-

Cells are incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals.

-

The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at ~570 nm using a plate reader.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the untreated control cells.

-

The protective effect of this compound is determined by comparing the viability of cells co-treated with α-synuclein aggregates and this compound to those treated with aggregates alone.

-

Figure 4: Cellular Cytotoxicity Assay Workflow.

Future Directions and Conclusion

The discovery of this compound as an inhibitor of α-synuclein aggregation opens up new avenues for research in the field of synucleinopathies. However, the current understanding of its mechanism of action is still in its infancy. Future research should focus on:

-

Elucidating the Binding Site: Utilizing techniques such as NMR spectroscopy and computational docking to identify the specific binding site of this compound on α-synuclein.

-

Characterizing the Interaction with Different α-Synuclein Species: Investigating the effects of this compound on the formation and stability of oligomers versus fibrils using techniques like size exclusion chromatography, atomic force microscopy, and transmission electron microscopy.

-

Assessing Fibril Disaggregation: Determining if this compound can disaggregate pre-formed α-synuclein fibrils.

-

Investigating Neuroprotective Effects in Cellular and Animal Models: Expanding on the preliminary findings to explore the neuroprotective effects of this compound in more detail, including the elucidation of the underlying signaling pathways in dopaminergic neuron models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its activity and to optimize its inhibitory potency.

References

- 1. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]

- 2. Protein-ligand Binding Assay by Liquid Chromatography-Mass Spectrometry [bio-protocol.org]

- 3. Phospholipids and Cholesterol Determine Molecular Mechanisms of Cytotoxicity of α-Synuclein Oligomers and Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Role of Cholesterol in Modulating the Binding of α-Synuclein to Synaptic-Like Vesicles [frontiersin.org]

- 5. A Role of Cholesterol in Modulating the Binding of α-Synuclein to Synaptic-Like Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Mechanisms and Neuroprotective Activities of Stigmasterol Against Oxidative Stress-Induced Neuronal Cell Death via Sirtuin Family [frontiersin.org]

- 8. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

Sycosterol A: An In-Depth Technical Guide to its In Vitro Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sycosterol A is a recently discovered polyoxygenated sterol sulfate isolated from the Australian ascidian Sycozoa cerebriformis. As a member of the marine sterol class of natural products, this compound holds potential for a range of biological activities. This technical guide provides a comprehensive overview of the currently known in vitro biological activity of this compound, alongside a discussion of the activities of structurally related marine sterols to infer its potential therapeutic applications. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts.

Core Biological Activity of this compound

To date, the primary reported in vitro biological activity of this compound is its ability to inhibit the aggregation of α-synuclein, a protein implicated in the pathology of Parkinson's disease and other neurodegenerative disorders.

α-Synuclein Aggregation Inhibition

This compound has demonstrated moderate activity in preventing the aggregation of α-synuclein. This suggests its potential as a lead compound for the development of therapeutics targeting neurodegenerative diseases characterized by protein aggregation.

Quantitative Data:

| Compound | Molar Ratio (Compound:α-synuclein) | Inhibition of α-synuclein Aggregation (%) | Reference |

| This compound | 5:1 | 46.2 ± 1.8 | [1][2] |

Experimental Protocol: α-Synuclein Aggregation Assay

The inhibitory activity of this compound on α-synuclein aggregation is typically assessed using a Thioflavin T (ThT) fluorescence assay.

-

Preparation of α-synuclein: Recombinant human α-synuclein is expressed and purified. The protein is then lyophilized and stored at -80°C. Before use, it is dissolved in an appropriate buffer (e.g., phosphate-buffered saline, PBS) to the desired concentration.

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains a solution of α-synuclein in the presence or absence (control) of this compound.

-

Incubation: The plate is sealed and incubated at 37°C with continuous shaking to induce α-synuclein aggregation.

-

Thioflavin T Fluorescence Measurement: At specified time intervals, the fluorescence of Thioflavin T, a dye that binds to amyloid fibrils, is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

-

Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity in the presence of this compound to that of the control.

Potential Biological Activities Based on Structural Analogs

While direct experimental evidence for other activities of this compound is currently lacking, the broader class of marine sterols and polyoxygenated sterols exhibits a wide range of biological effects. This suggests that this compound may possess similar properties.

Anticancer Activity

Many marine sterols have demonstrated significant anticancer properties in vitro. For instance, fucosterol, a sterol found in marine macroalgae, has been shown to inhibit the growth of various human cancer cell lines with IC50 values ranging from 15 to 60 µM.[3][4] The mechanisms of action often involve the induction of apoptosis and cell cycle arrest. Given the structural similarities, this compound is a candidate for investigation into its potential anticancer effects.

Anti-inflammatory Activity

Marine-derived sterols are also known for their anti-inflammatory properties.[5] Fucosterol, for example, exhibits anti-inflammatory effects.[3][4] The potential anti-inflammatory mechanism of sterols often involves the inhibition of pro-inflammatory signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive sterols from marine resources and their potential benefits for human health - PubMed [pubmed.ncbi.nlm.nih.gov]

Sycosterol A: A Marine-Derived Inhibitor of α-Synuclein Aggregation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Discovered in the Australian ascidian Sycozoa cerebriformis, Sycosterol A is a novel polyoxygenated sterol sulfate that has garnered attention within the marine natural products chemistry field for its potential therapeutic applications in neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound, its biological activity, and the experimental methodologies associated with its study.

Core Compound Data

| Parameter | Value | Source |

| Compound Name | This compound | [J Nat Prod. 2021;84(12):3039-3043][1][2] |

| Source Organism | Sycozoa cerebriformis (Ascidian) | [J Nat Prod. 2021;84(12):3039-3043][1][2] |

| Molecular Formula | C₂₇H₄₇SO₉⁻ | [J Nat Prod. 2021;84(12):3039-3043][2] |

| Molecular Weight | 547.2945 [M – H]⁻ | [J Nat Prod. 2021;84(12):3039-3043][2] |

| Primary Biological Activity | α-Synuclein Aggregation Inhibition | [MedChemExpress] |

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of α-synuclein (α-syn) aggregation.[1] The aggregation of α-synuclein is a pathological hallmark of neurodegenerative disorders such as Parkinson's disease. By impeding this process, this compound presents a potential avenue for the development of novel therapeutics.

The mechanism of action involves the direct binding of this compound to α-synuclein, which in turn interferes with the formation of larger aggregates.[2] This inhibitory effect suggests that this class of marine sterols could be valuable as antineurodegenerative compounds.[1][2][3]

Quantitative Biological Data

| Assay | Molar Ratio (this compound:α-syn) | Result | Reference |

| α-Synuclein Aggregation Inhibition (ThT Assay) | 5:1 | 46.2% (±1.8) inhibition | [J Nat Prod. 2021;84(12):3039-3043][1][2] |

Experimental Protocols

Isolation of this compound from Sycozoa cerebriformis

The isolation of this compound is a multi-step process guided by bioassay and mass spectrometry (MS) analysis.[1][2]

-

Extraction:

-

Freeze-dried ascidian material is exhaustively extracted with methanol (MeOH).

-

The resulting crude extract is concentrated to yield a residue.

-

-

Chromatographic Separation:

-

The crude extract is subjected to separation using a semipreparative C18 silica gel HPLC column.

-

A gradient elution is employed, starting from 100% water (H₂O) and gradually increasing the concentration of MeOH.

-

-

Bioassay- and MS-Guided Fractionation:

-

The collected fractions are screened for their ability to bind to α-synuclein using an MS binding assay.

-

Fractions showing positive binding activity are further analyzed and purified to yield this compound as a clear amorphous solid.[2]

-

α-Synuclein Aggregation Inhibition Assay (Thioflavin T Method)

This protocol is a standard method for assessing the aggregation of α-synuclein in the presence of potential inhibitors.

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of Thioflavin T (ThT) in distilled water (dH₂O). This solution should be freshly prepared and filtered through a 0.2 µm syringe filter.

-

Dilute the ThT stock solution in phosphate-buffered saline (PBS) at pH 7.4 to a final working concentration of 25 µM.

-

Reconstitute monomeric α-synuclein in the appropriate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, combine the monomeric α-synuclein solution with this compound at the desired molar ratio (e.g., 5:1). Include a control well with α-synuclein and buffer only.

-

Add the 25 µM ThT solution to each well.

-

Seal the plate and place it in a shaking incubator at 37°C with continuous agitation (e.g., 600 rpm).

-

-

Data Acquisition:

-

Measure the fluorescence intensity at regular intervals using a fluorescence microplate reader with excitation and emission wavelengths set to approximately 450 nm and 485 nm, respectively.

-

An increase in fluorescence intensity over time indicates the formation of amyloid fibrils. The percentage of inhibition is calculated by comparing the fluorescence in the wells containing this compound to the control wells.

-

Visualizations

Caption: Workflow for the isolation and bioactivity screening of this compound.

Caption: Proposed mechanism of action for this compound.

Synthesis and Future Outlook

As of the current literature, a total synthesis for this compound has not been reported. The structural complexity and stereochemistry of polyoxygenated sterols present a significant synthetic challenge. Future work in this area will likely focus on developing a synthetic route to enable further structure-activity relationship (SAR) studies and to provide a sustainable supply for more extensive biological evaluation. The discovery of this compound highlights the vast potential of marine invertebrates as a source of novel bioactive compounds with therapeutic relevance to human diseases.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Sycosterol A from Marine Sources

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding "Sycosterol A" is limited in publicly available scientific literature. It has been identified as a novel polyoxygenated sterol sulfate isolated from the Australian ascidian Sycozoa cerebriformis. The protocols outlined below are based on established methods for the extraction of similar sterol compounds from marine organisms and should be considered as a starting point for the development of a specific extraction process for this compound. Optimization of these methods will be critical to achieving satisfactory yields and purity.

Introduction to this compound

This compound is a recently discovered polyoxygenated sterol sulfate found in the marine ascidian Sycozoa cerebriformis[1]. Preliminary studies have shown its potential as an inhibitor of α-synuclein aggregation, suggesting its promise as a therapeutic agent for neurodegenerative diseases[1]. As a low-yielding natural product, efficient and scalable extraction and purification methods are crucial for further research and development. This document provides an overview of potential marine sources and detailed protocols for the extraction and purification of this compound and similar marine sterols.

Potential Marine Sources of this compound and Related Sterols

While this compound has been specifically isolated from Sycozoa cerebriformis, other marine organisms are rich sources of various phytosterols, which may include this compound or its analogues. These sources include:

-

Marine Algae (Seaweeds): Brown algae (Phaeophyta) are particularly rich in fucosterol, while red and green algae also contain a variety of sterols, including β-sitosterol.[2][3][4]

-

Marine Invertebrates: Sponges, mollusks, and crustaceans are known to contain complex mixtures of sterols, often derived from their diet of microalgae.[5][6]

Quantitative Data on Sterol Extraction from Marine Sources

The following table summarizes representative yields of sterols from various marine sources using different extraction methods. This data can serve as a benchmark for the development of an extraction protocol for this compound.

| Marine Source | Target Sterol(s) | Extraction Method | Yield | Purity | Reference |

| Undaria pinnatifida (edible marine alga) | Fucosterol, 24-methylencholesterol | Microwave-Assisted Extraction (MAE) with n-hexane–acetonitrile–methanol (5:5:3, v/v/v) followed by High-Speed Counter-Current Chromatography (HSCCC) | 1.21 mg/g (fucosterol), 0.75 mg/g (24-methylencholesterol) | 98.2% (fucosterol), 97.0% (24-methylencholesterol) | [7] |

| Sargassum fusiforme | Fucosterol | Optimized alcohol extraction (90% ethanol, 60°C, 4h, 1:20 sample to solvent ratio) | Not specified | High | [8] |

| Edible Brown Seaweeds (Hijiki, Wakame, Kombu) | Total Sterols | Ultrasound-assisted extraction with CHCl3-MeOH (2:3) followed by saponification | Hijiki: 2.601 ± 0.171 mg/g DW, Wakame: 1.845 ± 0.137 mg/g DW, Kombu: 1.171 ± 0.243 mg/g DW | Not specified | [9] |

| Codium tomentosum (green macroalga) | Phytosterols | Eutectic solvent extraction (menthol:octanoic acid) | 3.16 ± 0.01 mg/g DW | Not specified | [10] |

| Sea buckthorn pomace (for comparison) | β-sitosterol | Hexane extraction | 8.27 mg/g dw | Not specified | [11] |

Experimental Protocols

The following protocols describe a general workflow for the extraction and purification of sterols from marine sources.

General Experimental Workflow

Figure 1: General workflow for the extraction and purification of this compound.

Protocol 1: Conventional Solvent Extraction and Saponification

This protocol is a robust method for obtaining the total sterol content from a marine sample.

Materials:

-

Dried and powdered marine organism (e.g., Sycozoa cerebriformis)

-

Ethanol (95%) or a mixture of Chloroform:Methanol (2:1, v/v)

-

Potassium Hydroxide (KOH)

-

n-Hexane

-

Deionized water

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Extraction: a. Weigh 100 g of the dried, powdered marine sample and place it in a flask. b. Add 1 L of 95% ethanol to the flask. c. Stir the mixture at room temperature for 24 hours or perform Soxhlet extraction for 8 hours. d. Filter the extract and collect the filtrate. Repeat the extraction on the residue with fresh solvent to ensure complete extraction. e. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Saponification (to obtain total sterols): a. Dissolve the crude extract in 200 mL of 2 M ethanolic KOH. b. Reflux the mixture at 80°C for 2 hours. c. After cooling, transfer the mixture to a separatory funnel and add 200 mL of deionized water. d. Extract the unsaponifiable fraction (containing the sterols) three times with 200 mL portions of n-hexane. e. Combine the n-hexane layers and wash with deionized water until the washings are neutral. f. Dry the n-hexane layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude total sterol fraction.

Protocol 2: Advanced Extraction Method - Ultrasound-Assisted Extraction (UAE)

UAE is a more rapid and efficient method for extracting sterols.

Materials:

-

Dried and powdered marine organism

-

Solvent system: Chloroform:Methanol (2:3, v/v)

-

Ultrasonic bath or probe sonicator

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Extraction: a. Mix 10 g of the dried, powdered marine sample with 200 mL of the Chloroform:Methanol (2:3) solvent system in a flask. b. Place the flask in an ultrasonic bath and sonicate for 15-30 minutes at a controlled temperature (e.g., 40°C).[9] c. After sonication, centrifuge the mixture to separate the solid residue from the supernatant. d. Collect the supernatant and repeat the extraction process on the residue. e. Combine the supernatants and concentrate using a rotary evaporator to obtain the crude extract.

-

Purification: a. The crude extract from either protocol can be further purified using silica gel column chromatography. b. The column is typically eluted with a gradient of n-hexane and ethyl acetate. c. Fractions are collected and monitored by Thin Layer Chromatography (TLC). d. Fractions containing the desired sterol are pooled, and the solvent is evaporated. e. Final purification can be achieved by recrystallization from a suitable solvent (e.g., methanol or acetone).

Biological Activity and Signaling Pathways of Related Sterols

While the specific signaling pathways of this compound are yet to be fully elucidated, the closely related phytosterol, β-sitosterol, has been shown to exhibit anti-inflammatory and anti-cancer activities through the modulation of several key signaling pathways.

Anti-Inflammatory Signaling Pathway of β-Sitosterol

β-sitosterol has been demonstrated to exert anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways.[12][13][14][15]

Figure 2: Anti-inflammatory signaling pathway inhibited by β-sitosterol.

Inhibition of EGFR/MAPK Signaling Pathway by β-Sitosterol

In the context of cancer, β-sitosterol has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR)/MAPK signaling pathway, leading to reduced cell proliferation and migration.[16][17]

Figure 3: Inhibition of the EGFR/MAPK signaling pathway by β-sitosterol.

Conclusion

The extraction of this compound from its marine source, Sycozoa cerebriformis, presents both a challenge and an opportunity for the development of new therapeutics. The protocols and data presented here provide a foundation for researchers to develop optimized and scalable methods for the isolation of this promising compound. Further investigation into the biological activities and mechanisms of action of this compound is warranted and will be greatly facilitated by the availability of pure material.

References

- 1. This compound, an α-Synuclein Inhibitory Sterol from the Australian Ascidian Sycozoa cerebriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Sterols in marine invertebrates [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. β-Sitosterol down-regulates some pro-inflammatory signal transduction pathways by increasing the activity of tyrosine phosphatase SHP-1 in J774A.1 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. β-Sitosterol Circumvents Obesity Induced Inflammation and Insulin Resistance by down-Regulating IKKβ/NF-κB and JNK Signaling Pathway in Adipocytes of Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A network pharmacology- and transcriptomics-based investigation reveals an inhibitory role of β-sitosterol in glioma via the EGFR/MAPK signaling pathway: Inhibitory role of β-sitosterol in glioma via EGFR/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A network pharmacology- and transcriptomics-based investigation reveals an inhibitory role of β-sitosterol in glioma via the EGFR/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Sycosterol A using HPLC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sycosterol A is a recently discovered polyoxygenated sterol sulfate isolated from the Australian ascidian Sycozoa cerebriformis. It has demonstrated notable biological activity, including the inhibition of α-synuclein aggregation, suggesting its potential as a therapeutic agent in neurodegenerative diseases. Accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, mechanism of action elucidation, and overall drug development. This document provides a detailed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol for the robust quantification of this compound.

Chemical Properties of this compound

-

Molecular Formula: C₂₇H₄₈O₉S

-

Monoisotopic Mass: 548.302 g/mol

-

Structural Features: Polyoxygenated steroid core with a sulfate group. The presence of multiple hydroxyl groups and a sulfate moiety makes it a highly polar molecule.

Experimental Protocol: Quantification of this compound in Human Plasma

This protocol is designed for the quantification of this compound in human plasma samples.

Sample Preparation: Solid Phase Extraction (SPE)

-